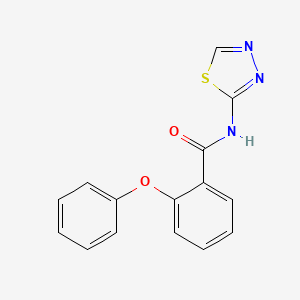![molecular formula C12H13ClN4S B5747738 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a cellular energy sensor that plays a crucial role in regulating metabolic pathways and maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.
作用机制
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea activates AMPK by binding to the regulatory subunit of the enzyme. This binding causes a conformational change in the enzyme, leading to increased phosphorylation of the catalytic subunit and subsequent activation of AMPK. Activation of AMPK by N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea leads to downstream effects on metabolic pathways, including increased glucose uptake, fatty acid oxidation, and inhibition of gluconeogenesis in liver cells.
Biochemical and physiological effects:
Activation of AMPK by N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea has been shown to have a number of biochemical and physiological effects. In liver cells, N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea leads to increased glucose uptake and fatty acid oxidation, which can help to reduce blood glucose and lipid levels. N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea has been shown to have anti-tumor properties, which may make it a potential candidate for cancer therapy.
实验室实验的优点和局限性
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use. N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea is not very selective for AMPK and can activate other kinases, which may lead to off-target effects. In addition, the effects of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea may vary depending on the cell type and experimental conditions used.
未来方向
There are several potential future directions for research on N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea. One area of interest is the development of more selective AMPK activators that do not have off-target effects. Another area of interest is the use of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea in combination with other drugs for the treatment of metabolic disorders and cancer. Finally, further studies are needed to better understand the physiological effects of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea and its potential therapeutic applications.
合成方法
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-1H-pyrazole with 3-bromobenzyl chloride to form the intermediate compound 3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl chloride. This intermediate is then reacted with N-methylthiourea in the presence of a base to form the final product N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea.
科学研究应用
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK in a dose-dependent manner both in vitro and in vivo. Activation of AMPK by N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea leads to increased glucose uptake, fatty acid oxidation, and inhibition of gluconeogenesis in liver cells. N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea has also been shown to have anti-inflammatory and anti-tumor properties.
属性
IUPAC Name |
1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c1-14-12(18)16-11-4-2-3-9(5-11)7-17-8-10(13)6-15-17/h2-6,8H,7H2,1H3,(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKCPULVBCZMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC(=C1)CN2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5747658.png)
![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)
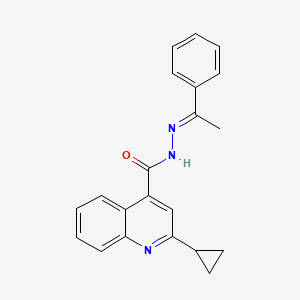
![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)

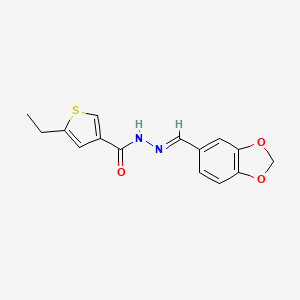
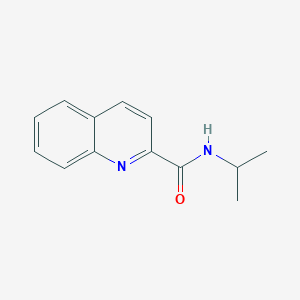
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
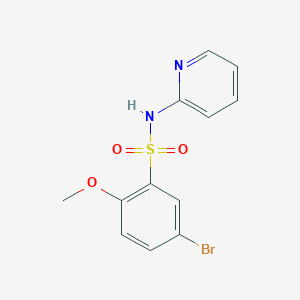
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
